
4-(Bromomethyl)-5-methyl-3-phenylisoxazole
Übersicht
Beschreibung
4-(Bromomethyl)-5-methyl-3-phenylisoxazole (4-BMMPI) is an organic compound belonging to the isoxazole family. It is a colorless solid that is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. 4-BMMPI is a versatile compound that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article examines the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 4-BMMPI.
Wissenschaftliche Forschungsanwendungen
Base-Catalyzed Ring Opening of Isoxazoles : A study by Munno et al. (1977) investigated the kinetics of the base-induced decomposition of phenylisoxazole derivatives, which include the reaction mechanism involving proton abstraction and N–O bond scission (Munno, Bertini, & Lucchesini, 1977).
Tautomerism in Heteroaromatic Compounds : Research by Boulton and Katritzky (1961) revealed that derivatives of isoxazole, including those similar to 4-(Bromomethyl)-5-methyl-3-phenylisoxazole, exist as mixtures of different tautomeric forms, which vary with solvent polarity (Boulton & Katritzky, 1961).
Synthesis of 2-Methylisoxazolin-5-ones : Sarlo et al. (1966) described the synthesis of N-methylisoxazolin-5-ones and the bromination of phenyl compounds, highlighting the structural differences between these compounds (Sarlo, Fabbrini, & Renzi, 1966).
Synthesis of 3-Aminoisoxazoles and 3-Hydroxyisoxazoles : Iwai and Nakamura (1966) explored the synthesis of various isoxazole derivatives, including 3-amino-5-phenylisoxazole, under alkaline conditions, indicating potential synthetic pathways for related compounds (Iwai & Nakamura, 1966).
Bromination of Isoxazole Derivatives : Roy et al. (2004) conducted detailed investigations on the bromination of isoxazole derivatives, which are precursors for synthesizing various heterocycles (Roy, Rajaraman, & Batra, 2004).
Synthesis of Diarylisoxazoles as COX-1 Inhibitors : Vitale et al. (2013) designed a series of diarylisoxazoles, including compounds with structural similarities to this compound, as selective inhibitors for cyclooxygenase-1 (COX-1), indicating potential pharmaceutical applications (Vitale et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(bromomethyl)-5-methyl-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMWXWMCOJBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379843 | |
| Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180597-83-5 | |
| Record name | 4-(Bromomethyl)-5-methyl-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
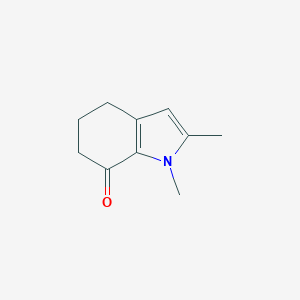
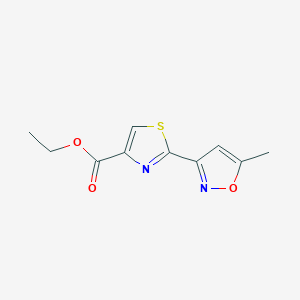
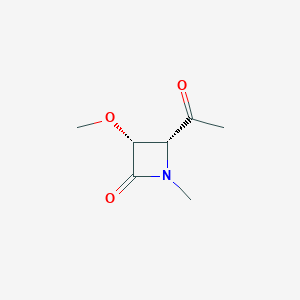



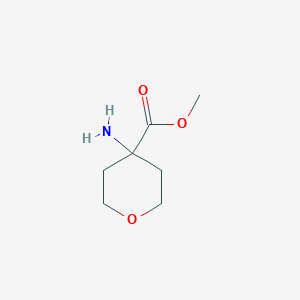



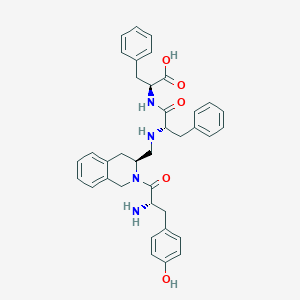

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)
